

literature review on (+)-Leucocyanidin and its derivatives

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An In-depth Technical Guide on (+)-Leucocyanidin and its Derivatives

Core Summary

This technical guide provides a comprehensive overview of **(+)-Leucocyanidin**, a pivotal flavonoid intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins.[1] As a member of the leucoanthocyanidin class of flavonoids, this colorless natural product is found in various plants, including unripe bananas and grapes.[2] This document details its chemical identity, stereochemistry, synthesis, and isolation, as well as its significant biological activities. The information, including detailed experimental protocols, quantitative data, and pathway diagrams, is curated for researchers, scientists, and professionals in drug development to facilitate the exploration of this promising natural compound.[1]

Chemical Identification and Properties

(+)-Leucocyanidin is a flavan-3,4-diol, a class of colorless natural products.[1] Its chemical formula is C15H14O7, and it has a molar mass of approximately 306.27 g/mol .[3][4] The stereochemistry of Leucocyanidin is critical to its function, with chiral centers at the C2, C3, and C4 positions, leading to several possible stereoisomers.[5] The "(+)" designation refers to its dextrorotatory optical activity.[5]

The most prevalent stereoisomer found in nature is often the (2R,3S,4S)-leucocyanidin (also known as 2,3-cis-3,4-cis-leucocyanidin), with the CAS Number 480-17-1.[1][6] Another



important isomer is the (2R,3S,4R)-trans isomer.[1] A generic CAS number, 27015-21-0, may refer to a mixture of isomers or a polymeric form.[1] Mass spectrometry, particularly ESI-MS/MS, is a key technique for its structural elucidation, revealing distinct fragmentation patterns for different stereoisomers.[5]

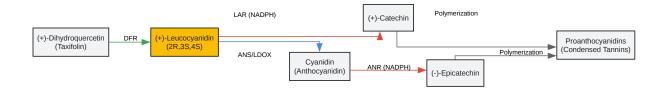
Biosynthesis and Metabolism

(+)-Leucocyanidin is a crucial branch-point intermediate in the flavonoid biosynthetic pathway. [7][8] The pathway begins with the conversion of dihydroflavonols. Specifically, (+)-dihydroquercetin (taxifolin) is reduced by the enzyme dihydroflavonol 4-reductase (DFR) to produce (2R,3S,4S)-leucocyanidin.[8][9]

From this point, the metabolic fate of leucocyanidin is determined by two competing enzymes: [7]

- Leucoanthocyanidin Reductase (LAR): This enzyme directly converts (+)-leucocyanidin into the 2,3-trans-flavan-3-ol, (+)-catechin, using NADPH as a cofactor. (+)-Catechin serves as a fundamental building block for proanthocyanidin polymers.[6][7]
- Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), this enzyme oxidizes leucocyanidin to the colored anthocyanidin, cyanidin.[6][7]
 Subsequently, anthocyanidin reductase (ANR) can reduce cyanidin to the 2,3-cis-flavan-3-ol, (-)-epicatechin, in an NADPH-dependent reaction.[7]

These two pathways provide the essential starter and extension units for the polymerization of proanthocyanidins.[7]



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Biosynthetic pathway of (+)-Leucocyanidin and its conversion.[1][7]

Biological Activities and Therapeutic Potential

(+)-Leucocyanidin and its derivatives, especially the proanthocyanidins formed from it, exhibit a wide range of potent biological activities with significant therapeutic potential.[1][2]



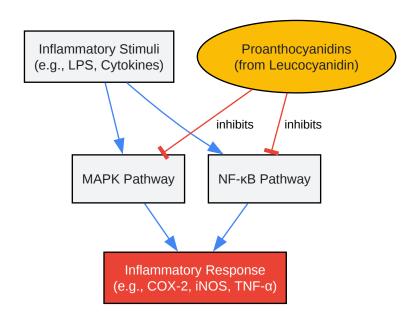
Activity	Description	References
Antioxidant	Acts as a potent free radical scavenger, reducing oxidative stress. Procyanidolic oligomers from grape seeds have demonstrated significant antioxidant properties.	[1][10][11]
Anti-ulcerogenic	Protects the gastric mucosa from damage. It has shown a significant protective effect against aspirin-induced erosions in rat models, potentially by increasing mucus thickness.	[1][12][13]
Antidiabetic	A dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside from Ficus bengalensis bark demonstrated a significant decrease in blood sugar and an increase in serum insulin in diabetic rats.	[2]
Anti-inflammatory	Proanthocyanidins derived from leucocyanidin can modulate key cellular signaling pathways involved in inflammation, such as MAPK and NF-κB, to inhibit inflammatory responses.	[1][7]
Cardioprotective	May contribute to cardiovascular health through its combined antioxidant and anti-inflammatory properties.	[1][7][11]



Antimutagenic	Leucocyanidins extracted from grape seeds have demonstrated antimutagenic properties.	[2][11]
Enzyme Modulation	In rats, administration of leucocyanidins decreased the activities of phase I enzymes (e.g., P4501A1, P4501A2) and increased the activities of phase II enzymes (e.g., glutathione S-transferase), suggesting a role as a chemopreventive agent.	[11]

Signaling Pathways

Proanthocyanidins, the polymers derived from **(+)-Leucocyanidin**, influence key cellular signaling pathways. By inhibiting pathways such as MAPK and NF-κB, they can suppress the expression of pro-inflammatory mediators, which is central to their anti-inflammatory and potential anticancer effects.[1][14] The antidiabetic effects of related anthocyanins are suggested to involve the activation of the PI3K/Akt signaling pathway, improving glucose uptake.[2]







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Proanthocyanidin-mediated inhibition of inflammatory pathways.[1]

Quantitative Data Summary Table 1: In Vivo Biological Activity of Leucocyanidin Derivatives



Compound	Dose	Animal Model	Key Findings	Reference
Leucocyanidin derivative	250 mg/kg (oral)	Normal and alloxan-induced diabetic rats	Significant decrease in blood sugar; significant increase in serum insulin in diabetic rats.	[2]
Leucocyanidin derivative	100 mg/kg (one- month treatment)	Alloxan-induced diabetic rats	Significant decrease in blood/urine sugar and certain lipids; significant increase in body weight and tissue hexokinase.	[2]
Leucocyanidin	5 mg/day	Male Wistar rats	Exerted a great protective effect against aspirininduced gastric erosions.	[12]
Leucocyanidins (LCs)	25, 50, 100 mg/kg (p.o. for 7 days)	Male Sprague- Dawley rats	Markedly decreased activities of P4501A1, P4501A2, and P4503A4; significantly increased activities of glutathione S- transferase.	[11]



Table 2: Occurrence and Yield of (+)-Leucocyanidin in

Plant Sources

Plant Source	Tissue	Method	Reported Yield	Reference
Unripe Banana (Musa sapientum)	Pulp	Solvent Fractionation & HPLC	3.3 mg/g (fresh weight)	[8]
Grape Seeds (Vitis vinifera)	Seeds	HPLC-DAD	Varies with cultivar and ripeness	[8]

Note: The quantification of leucocyanidin is often reported as part of the total proanthocyanidin content.[8]

Experimental Protocols

Chemical Synthesis: Reduction of (+)-Dihydroquercetin

A common method for synthesizing **(+)-Leucocyanidin** involves the reduction of (+)-dihydroquercetin (taxifolin) with sodium borohydride, which typically yields a mixture of stereoisomers.[1][5][6]

- Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as ethanol or a methanol/water mixture.[1][5]
- Reduction: Cool the solution in an ice bath (0-4 °C).[5] Add sodium borohydride (NaBH₄) portion-wise or as a solution while stirring. An excess of NaBH₄ is used to ensure complete reduction (e.g., 25-fold mass excess).[1][5]
- Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC)
 until the starting material is consumed. The reaction may proceed for several hours (up to 96
 hours) in the dark at room temperature.[1]
- Quenching and Neutralization: Carefully quench the reaction by the slow addition of a weak acid (e.g., dilute acetic acid) until effervescence stops. Neutralize the solution to approximately pH 7.[1]



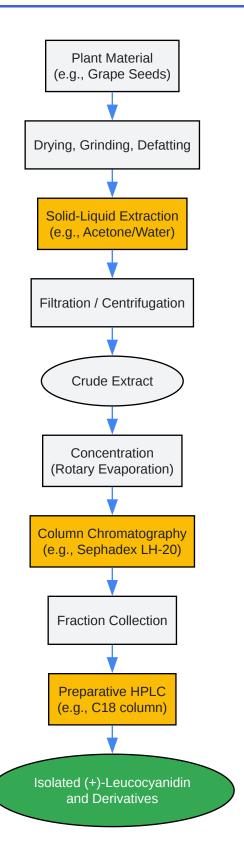
- Extraction: Extract the product into an organic solvent like ethyl acetate.[1][5]
- Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.[1][5]

Extraction and Isolation from Plant Material

The isolation of **(+)-leucocyanidin** and proanthocyanidins from plant sources like grape seeds follows a general workflow.[8][15]

- Preparation: Plant material (e.g., grape seeds) must be dried and ground to a fine powder. A preliminary defatting step with a nonpolar solvent like hexane is crucial to remove oils.[15]
- Extraction: Perform a solid-liquid extraction. Effective solvent systems include Acetone/Water (e.g., 70:30 v/v) or Ethanol/Water (e.g., 60:40 v/v). Agitate the mixture at a specified temperature (e.g., room temperature to 75°C) for a set duration (e.g., 90 minutes to 12 hours).[15]
- Filtration and Concentration: Filter the mixture to separate the liquid extract from the solid residue. The residue can be re-extracted to maximize yield. Combine the filtrates and centrifuge to remove fine particles.[15]
- Solvent Removal: Concentrate the extract using a rotary evaporator under vacuum at a temperature below 40°C to remove the organic solvent.[15]
- Purification: The crude extract can be purified using techniques like solid-phase extraction (SPE) or column chromatography. Size-exclusion chromatography using Sephadex LH-20 is widely used to separate proanthocyanidins based on molecular size. Final high-purity isolation is often achieved with preparative HPLC.[8][15]





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General workflow for isolation and purification.[8][15]



In Vitro Antioxidant Activity: DPPH Assay

The antioxidant potential can be evaluated by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1]

- Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare a series of dilutions of the test compound ((+)-Leucocyanidin) in the same solvent.[1]
- Reaction Setup: In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 200 μL) to each well. Add different volumes of the test compound solutions to achieve a range of final concentrations. Include a control containing only the DPPH solution and solvent.[1]
- Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]
- Calculation: The percentage of radical scavenging activity is calculated using the formula:
 Scavenging (%) = [(A_control A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

In Vivo Antidiabetic Assay: Alloxan-Induced Model

This protocol is used to test the antidiabetic efficacy of a compound.[2]

- Animal Preparation: Use rats (e.g., Wistar or Sprague-Dawley), fasted overnight before induction.[2]
- Induction of Diabetes: Administer a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg) dissolved in a suitable buffer.[2]
- Confirmation: After 48-72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[2]



- Treatment: Divide the diabetic rats into groups. Administer the test compound (e.g., Leucocyanidin derivative at 100 or 250 mg/kg) orally for the specified duration. A control group receives the vehicle, and a positive control group may receive a standard drug like glibenclamide.[2]
- Monitoring: Monitor blood glucose levels, body weight, and other parameters like serum insulin, urine sugar, and lipid profiles throughout the study period.[2]

Conclusion

(+)-Leucocyanidin stands as a linchpin molecule in flavonoid research and biosynthesis.[1][7] Its position as a precursor to both proanthocyanidins and anthocyanins makes it a key target for studies in plant biochemistry and natural product chemistry. The diverse and potent biological activities of its derivatives, including antioxidant, anti-inflammatory, and antidiabetic properties, highlight their significant potential in the development of therapeutic agents and nutraceuticals.[2][7] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate its synthesis, biological functions, and mechanisms of action.[1]

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